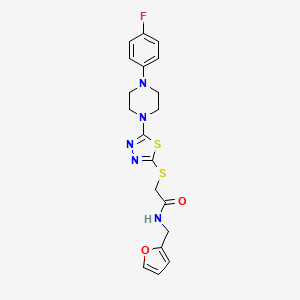
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O2S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiadiazole ring, a piperazine moiety, and a furan substituent, which are known to influence its biological activity. The presence of the fluorophenyl group is significant for enhancing metabolic stability and binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one in focus have shown promising cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays :
- The cytotoxic effects were evaluated using the MTT assay against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
- Compounds derived from similar scaffolds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity.
Compound Cell Line IC50 (µg/mL) 4e MCF-7 5.36 4i HepG2 2.32 Target Compound MCF-7/HepG2 TBD (under investigation)
The mechanism through which this compound exerts its anticancer effects is likely multifaceted:
- Cell Cycle Arrest : Studies indicate that treatment with related compounds results in cell cycle arrest at the S and G2/M phases.
- Apoptotic Pathways : Increased ratios of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins were observed, alongside elevated levels of caspase 9 activity, suggesting induction of apoptosis.
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity:
- Thiadiazole Ring : Enhances interaction with cellular targets.
- Piperazine Moiety : Modifies pharmacokinetic properties and increases lipophilicity.
- Furan Substituent : Potentially enhances binding affinity to specific receptors.
Research indicates that modifications on these groups can lead to substantial changes in activity; for example, replacing certain substituents can increase potency by several folds.
Case Studies
Several studies have investigated similar compounds with variations in their structure:
- A study on 5-Aryl-1,3,4-thiadiazole derivatives showed that substitutions on the piperazine ring led to enhanced cytotoxicity against cancer cells.
- Another investigation into FPMINT analogues revealed selective inhibition of equilibrative nucleoside transporters (ENTs), highlighting the importance of structural modifications in enhancing selectivity and potency.
Propriétés
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S2/c20-14-3-5-15(6-4-14)24-7-9-25(10-8-24)18-22-23-19(29-18)28-13-17(26)21-12-16-2-1-11-27-16/h1-6,11H,7-10,12-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNPHARPBUIABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














